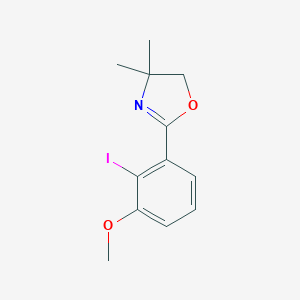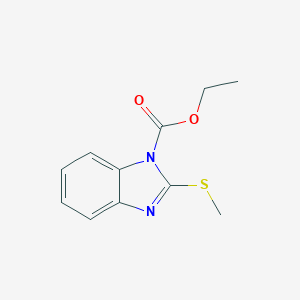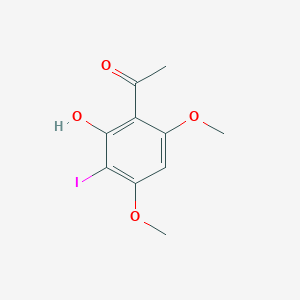
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can lead to the activation of certain genes that are involved in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been found to have unique biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. This compound has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in laboratory experiments include its unique mechanism of action and its potential applications in drug discovery and development. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its effects.
Zukünftige Richtungen
There are many future directions for research on 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Some potential areas of study include further investigation of its mechanism of action, its potential applications in drug discovery and development, and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in laboratory experiments.
Synthesemethoden
The synthesis of 2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the reaction of 2-iodo-3-methoxybenzaldehyde with 4,4-dimethyl-2,5-dioxo-1,3-oxazolidine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has been studied for its potential applications in various scientific research fields. It has been found to have a unique mechanism of action that makes it a promising candidate for use in drug discovery and development. This compound has been shown to have activity against certain cancer cell lines, making it a potential anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2-(2-Iodo-3-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole |
|---|---|
Molekularformel |
C12H14INO2 |
Molekulargewicht |
331.15 g/mol |
IUPAC-Name |
2-(2-iodo-3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H14INO2/c1-12(2)7-16-11(14-12)8-5-4-6-9(15-3)10(8)13/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
OVHKRTMOVCLNRB-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)I)C |
Kanonische SMILES |
CC1(COC(=N1)C2=C(C(=CC=C2)OC)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-amino-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetate](/img/structure/B303285.png)

![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)


![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)



![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)
